molecular formula C11H14O B1313495 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol CAS No. 38425-66-0

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Cat. No.: B1313495
CAS No.: 38425-66-0
M. Wt: 162.23 g/mol
InChI Key: HIDATFJPKUJBHH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of indan, a bicyclic hydrocarbon, and features an ethanol group attached to the indan structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol typically involves the reduction of indanone derivatives. One common method is the hydrogenation of indanone using palladium on activated charcoal (Pd/C) as a catalyst. Another approach involves the reduction of indanone with lithium aluminium hydride (LiAlH4), which yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound may utilize similar reduction methods but on a larger scale. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone, while substitution can produce various halogenated derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with various molecular targets. The ethanol group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The indan structure provides a rigid framework that influences the compound’s overall stability and reactivity .

Comparison with Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol
  • 1-(2,3-Dihydro-1H-inden-1-yl)ethanone
  • 2-(1-Indanyl)ethanol

Comparison: Compared to its analogs, 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol is unique due to the position of the ethanol group on the indan structure. This positioning affects its chemical properties and reactivity, making it suitable for specific applications that its analogs may not be able to fulfill .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDATFJPKUJBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488889
Record name 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38425-66-0
Record name 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (1 M in Et2O, 14 mL, 14 mmol) was slowly added to a solution of 2-indanylacetic acid (2.5 g, 14 mmol) in Et2O. The reaction mixture was heated at reflux for 2 h and was cooled to room temperature. Water and EtOAc were added and the organic solution was washed with water (2×) and brine (1×), dried over MgSO4, filtered, and concentrated to afford 2-indanylethanol (2.1 g) which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.08-7.24 (m, 4H), 3.75 (t, 2H), 3.07 (m, 2H), 2.61 (m, 3H), 1.80 (m, 2H); MS 180 (M+18).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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